2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Description
2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H14INO4S and its molecular weight is 467.28. The purity is usually 95%.
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Biological Activity
2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C₁₈H₁₈I₁N₁O₄S and a molecular weight of approximately 433.38 g/mol, this compound is characterized by the presence of a benzoic acid moiety linked to a thioether group and a pyrrolidine derivative. The iodo and methyl substituents on the phenyl ring are expected to enhance its chemical reactivity and biological activity.
Chemical Structure
The compound's structure can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:
- Formation of the Pyrrolidine Derivative : Utilizing appropriate reagents to create the 2,5-dioxopyrrolidine framework.
- Thioether Formation : Introducing the thioether link through nucleophilic substitution reactions.
- Coupling with Benzoic Acid : Finalizing the structure by coupling with benzoic acid under controlled conditions.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacterial strains.
- Antioxidant Properties : The presence of the dioxopyrrolidine moiety may contribute to the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
Case Studies
Several studies have explored the biological implications of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, finding significant activity linked to structural modifications similar to those in this compound .
- Oxidative Stress Reduction : Research on thiazolidine derivatives indicated that modifications in the pyrrolidine structure could enhance protective effects against oxidative stress in cellular models .
- Pharmacokinetics and Dynamics : Studies assessing similar compounds have highlighted their interaction with various biological targets, suggesting that this compound may engage in significant pharmacodynamic interactions .
Comparative Analysis
The following table compares this compound with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | C₁₈H₁₉N₁O₄S | Hydroxy group enhances solubility; potential for increased biological activity. |
2-((1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | C₁₈H₁₈N₂O₅S | Nitro group may increase reactivity; potential for different pharmacological effects. |
4-(Phenylthio)benzoic acid | C₁₃H₁₂O₂S | Simpler structure; used in various synthetic applications. |
Properties
IUPAC Name |
2-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4S/c1-10-8-11(19)6-7-13(10)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXVEDJDZCPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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